N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-sulfamoylbenzamide
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Description
Molecular Structure Analysis
The molecular formula of the compound is C21H20N6O3S. The molecular weight is 436.49.Physical and Chemical Properties Analysis
The compound is likely to be a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the search results.Scientific Research Applications
Synthesis and Antibacterial Evaluation
Research has focused on synthesizing novel heterocyclic compounds containing a sulfonamido moiety, including derivatives similar to N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-sulfamoylbenzamide, aiming to discover potent antibacterial agents. These efforts have led to the creation of compounds with high antibacterial activities, showcasing the potential of such chemicals in addressing antibiotic resistance and developing new antimicrobial treatments (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Agent Synthesis
Further studies have synthesized new heterocyclic compounds incorporating the sulfamoyl moiety for use as antimicrobial agents. These compounds, related by structural similarity to the subject compound, have shown promising results in vitro, indicating their potential in the development of new antimicrobial drugs (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Design and Biological Evaluation for Antioxidant Activity
Novel derivatives have been designed to investigate their potential activities as antioxidants. The creation of these compounds, inspired by the structure of this compound, has led to findings that could be promising in medicinal chemistry, especially for optimizing compounds with superior antioxidant capabilities (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).
Anti-Lung Cancer Activity
Innovative fluoro-substituted compounds related to this compound have been synthesized and tested against human cancer cell lines, including lung, breast, and CNS cancers. These studies indicate the potential of such chemical structures in developing targeted therapies for various types of cancer (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Properties
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]-4-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O3S/c21-31(29,30)17-8-2-14(3-9-17)20(28)24-16-6-4-15(5-7-16)23-18-10-11-19(26-25-18)27-13-1-12-22-27/h1-13H,(H,23,25)(H,24,28)(H2,21,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJFKZAEDJVZFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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